molecular formula C12H19ClN2O2 B2951885 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea CAS No. 1212113-50-2

1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea

Cat. No.: B2951885
CAS No.: 1212113-50-2
M. Wt: 258.75
InChI Key: RCZROZMKWIYPLP-UHFFFAOYSA-N
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Description

1-(1-{bicyclo[221]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloroacetyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(pyridin-2-ylmethyl)amine
  • (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
  • (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol

Uniqueness

1-(1-{bicyclo[221]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea is unique due to its specific bicyclic structure and the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-7(14-12(17)15-11(16)6-13)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZROZMKWIYPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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